molecular formula C10H16N2 B185818 N-(3-methylbutan-2-yl)pyridin-2-amine CAS No. 111098-37-4

N-(3-methylbutan-2-yl)pyridin-2-amine

Cat. No. B185818
M. Wt: 164.25 g/mol
InChI Key: QJNLADYTFCDDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylbutan-2-yl)pyridin-2-amine, also known as 3-MeO-2'-oxo-PCE, is a novel dissociative drug that belongs to the arylcyclohexylamine class. It is a research chemical that is primarily used for scientific research purposes. The compound has gained significant interest among researchers due to its unique pharmacological properties and potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of N-(3-methylbutan-2-yl)pyridin-2-amine is not yet fully understood. However, it is believed to work by blocking the NMDA receptor, which is involved in the transmission of pain signals. This results in a reduction in pain perception and an increase in pain tolerance.

Biochemical And Physiological Effects

N-(3-methylbutan-2-yl)pyridin-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression and sedation. The compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(3-methylbutan-2-yl)pyridin-2-amine is its unique pharmacological properties, which make it a valuable tool for scientific research. However, the compound is also associated with a range of limitations, including its potential toxicity and the lack of information available on its long-term effects.

Future Directions

There are a number of potential future directions for research into N-(3-methylbutan-2-yl)pyridin-2-amine. Some of the most promising areas of research include the development of new pain management drugs, the treatment of mental health disorders, and the study of the compound's neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential long-term effects.

Synthesis Methods

The synthesis of N-(3-methylbutan-2-yl)pyridin-2-amine involves the reaction of 2-pyridylacetonitrile with 3-methylbutan-2-ol in the presence of a reducing agent such as lithium aluminum hydride. The reaction yields the desired compound, which can be purified using standard chromatographic techniques.

Scientific Research Applications

N-(3-methylbutan-2-yl)pyridin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anesthetic and analgesic properties, making it a promising candidate for the development of new pain management drugs. Additionally, the compound has been shown to have potential applications in the treatment of depression, anxiety, and other mental health disorders.

properties

CAS RN

111098-37-4

Product Name

N-(3-methylbutan-2-yl)pyridin-2-amine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)pyridin-2-amine

InChI

InChI=1S/C10H16N2/c1-8(2)9(3)12-10-6-4-5-7-11-10/h4-9H,1-3H3,(H,11,12)

InChI Key

QJNLADYTFCDDJH-UHFFFAOYSA-N

SMILES

CC(C)C(C)NC1=CC=CC=N1

Canonical SMILES

CC(C)C(C)NC1=CC=CC=N1

synonyms

N-(1,2-Dimethylpropyl)-2-pyridinamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.